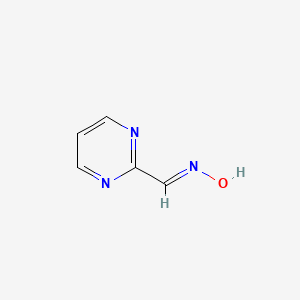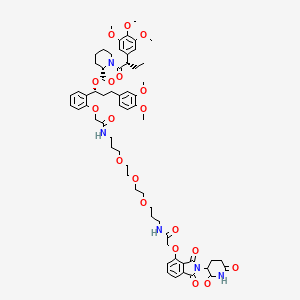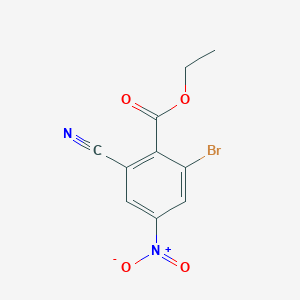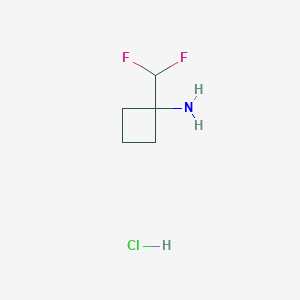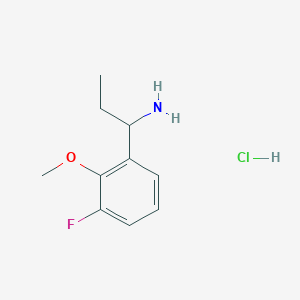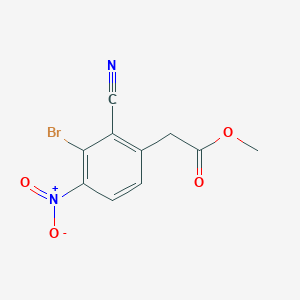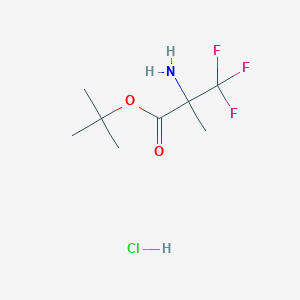![molecular formula C13H21ClFNO B1449566 (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807941-77-0](/img/structure/B1449566.png)
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Vue d'ensemble
Description
“(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride” is a synthetic compound1. It’s also known as Fencamfamin1.
Molecular Structure Analysis
The molecular formula of this compound is C13H21ClFNO1. Its molecular weight is 261.76 g/mol1.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
The compound has been utilized in the development of synthetic methodologies for producing spiroborate esters and chiral organoboranes, highlighting its role in creating catalysts for asymmetric synthesis. For instance, Stepanenko et al. (2011) described the synthesis of spiroborate esters from 1,2-aminoalcohols, showcasing the compound's utility in organic synthesis and its application in preparing chiral alcohols and borane reduction catalysts (Stepanenko et al., 2011).
Pharmaceutical Research and Drug Development
The compound has been explored for its potential in drug development, particularly as a precursor in the synthesis of organotin(IV) complexes with anticancer properties. Basu Baul et al. (2009) reported on amino acetate functionalized Schiff base organotin(IV) complexes, indicating the compound's significance in medicinal chemistry and its potential application in developing new anticancer drugs (Basu Baul et al., 2009).
Food Science and Fermentation
In the context of fermented foods, the compound has been studied for its role in the Ehrlich pathway, which involves the conversion of amino acids into alcohols. Matheis et al. (2016) analyzed the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation, providing insights into the biochemical pathways involved in flavor formation in fermented products (Matheis et al., 2016).
Analytical Chemistry and Material Science
The compound has applications in analytical chemistry and material science, where it serves as a precursor or intermediate in the synthesis of novel materials or in analytical methods. Fan et al. (2015) developed a new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction, demonstrating the compound's utility in synthesizing agrichemical products (Fan et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-XTBNCEIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



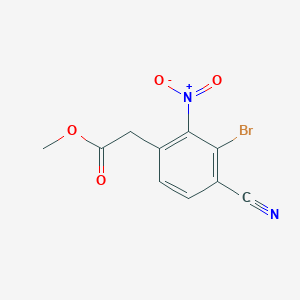
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
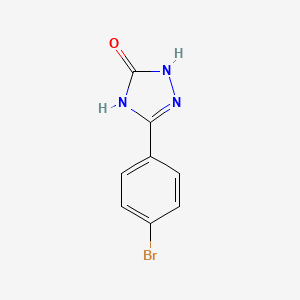
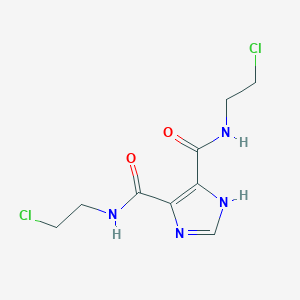
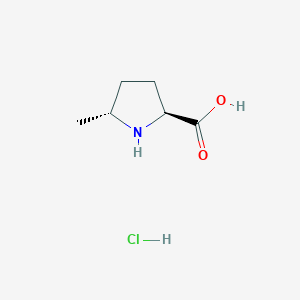
![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
